D-myo-Inositol 3,4,5-triphosphate

IP3 Receptor Pharmacology Calcium Signaling Receptor Binding Assays

D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3; CAS 112791-62-5) is a synthetic, water-soluble inositol phosphate that serves as the headgroup of the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). As a member of the inositol phosphate (InsP) cell signaling family, it is a structural analog of the canonical calcium-mobilizing second messenger D-myo-Inositol 1,4,5-triphosphate (Ins(1,4,5)P3).

Molecular Formula C6H15O15P3
Molecular Weight 420.10 g/mol
Cat. No. B12846830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol 3,4,5-triphosphate
Molecular FormulaC6H15O15P3
Molecular Weight420.10 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1
InChIKeyGKDKOMAJZATYAY-WWHKVMGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3): A Structural Analog with Distinct Signaling Profile for Phosphoinositide Research Procurement


D-myo-Inositol 3,4,5-triphosphate (Ins(3,4,5)P3; CAS 112791-62-5) is a synthetic, water-soluble inositol phosphate that serves as the headgroup of the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) [1]. As a member of the inositol phosphate (InsP) cell signaling family, it is a structural analog of the canonical calcium-mobilizing second messenger D-myo-Inositol 1,4,5-triphosphate (Ins(1,4,5)P3) . However, the distinct 3,4,5-phosphate regioisomeric pattern confers fundamentally different protein recognition properties, making Ins(3,4,5)P3 a specialized tool for probing PI3K-dependent signaling pathways, PH domain–lipid interactions, and phosphatase substrate specificity rather than a substitute for Ins(1,4,5)P3 in calcium release assays .

Why Ins(1,4,5)P3 and Ins(1,3,4)P3 Cannot Substitute for D-myo-Inositol 3,4,5-triphosphate in PI3K-Pathway Focused Investigations


Inositol trisphosphate isomers are not functionally interchangeable due to stringent stereospecific recognition by intracellular receptors and enzymes. The 1,4,5-phosphate arrangement is essential for high-affinity IP3 receptor binding and calcium channel gating, while the 3,4,5-phosphate pattern is selectively recognized by pleckstrin homology (PH) domains of PI3K effectors (e.g., Akt/PKB, Grp1) and by lipid phosphatases such as PTEN and SHIP2 [1]. Ins(3,4,5)P3 exhibits 120–440 fold lower affinity for IP3 receptors compared to Ins(1,4,5)P3 and is 200-fold less potent in initiating calcium release, rendering it essentially inactive as a calcium-mobilizing agonist [2]. Conversely, Ins(1,4,5)P3 shows negligible binding to PtdIns(3,4,5)P3-selective PH domains [3]. Therefore, substituting Ins(1,4,5)P3 or Ins(1,3,4)P3 for Ins(3,4,5)P3 in experiments designed to probe PI3K signaling, PH domain specificity, or PTEN/SHIP phosphatase activity would yield biologically irrelevant results. The following quantitative evidence substantiates the distinct molecular recognition profile that mandates compound-specific procurement.

Quantitative Differentiation Evidence: D-myo-Inositol 3,4,5-triphosphate vs. In-Class Inositol Phosphate Analogs


IP3 Receptor Binding Affinity: Ins(3,4,5)P3 vs. Ins(1,4,5)P3 – 120- to 440-Fold Lower Affinity Across All Three Receptor Subtypes

In direct competition binding assays against recombinant rat IP3 receptor subtypes (Type 1, 2, and 3) expressed in COS-7 cells, Ins(1,4,5)P3 binds with sub-25 nM affinity (Ki < 25 nM for all three subtypes), whereas Ins(3,4,5)P3 exhibits markedly reduced affinity with Ki values ranging from 3 to 11 µM [1]. This corresponds to a 120-fold to >440-fold difference in receptor binding potency, depending on the subtype. The loss of high-affinity binding arises because the 3,4,5-phosphate arrangement fails to satisfy the stereochemical requirements of the IP3 receptor ligand-binding core, which is optimized for the 1,4,5-trisphosphate configuration [2].

IP3 Receptor Pharmacology Calcium Signaling Receptor Binding Assays Inositol Phosphate Structure-Activity Relationship

Calcium Release Potency in Xenopus Oocytes: 200-Fold Lower Efficacy of Ins(3,4,5)P3 vs. Ins(1,4,5)P3

Functional calcium release assays in Xenopus laevis oocytes demonstrate that microinjected D-myo-Inositol 3,4,5-triphosphate is approximately 200-fold less potent than D-myo-Inositol 1,4,5-triphosphate at initiating calcium release from intracellular stores [1]. This quantitative potency difference directly reflects the reduced IP3 receptor binding affinity described above and confirms that the 3,4,5-phosphate regioisomer is essentially inactive as a physiological calcium-mobilizing second messenger in this widely used model system.

Calcium Mobilization Xenopus Oocyte Assay Second Messenger Pharmacology Inositol Phosphate Signaling

PH Domain Recognition Selectivity: Ins(3,4,5)P3 vs. Ins(1,4,5)P3 – High-Affinity vs. Negligible Binding to PI3K-Effector Domains

Pleckstrin homology (PH) domains of PI3K effectors (e.g., Grp1, Akt/PKB, Btk) exhibit exquisite selectivity for the 3,4,5-trisphosphate headgroup. The Grp1 PH domain binds Ins(1,3,4,5)P4 (the soluble analog of PtdIns(3,4,5)P3) with a dissociation constant (KD) of 27 nM, whereas Ins(1,4,5)P3 shows no detectable binding under identical conditions [1]. Similarly, the PH domain of EST684797 binds both Ins(1,3,4)P3 and Ins(1,3,4,5)P3 with very high affinity while selecting strongly against Ins(1,4,5)P3 [2]. Although direct KD measurements for Ins(3,4,5)P3 are not uniformly reported, the structural data demonstrate that the 3-phosphate (and in some contexts the 5-phosphate) is essential for PH domain recognition, a feature absent in Ins(1,4,5)P3 [3].

Pleckstrin Homology Domain PI3K Signaling Protein-Lipid Interaction Structural Biology

Phosphatase Substrate Specificity: Ins(3,4,5)P3 as a PTEN and SHIP2 Substrate vs. Ins(1,4,5)P3 Resistance

The tumor suppressor lipid phosphatase PTEN (phosphatidylinositol-3,4,5-trisphosphate 3-phosphatase) specifically removes the D3-phosphate from PtdIns(3,4,5)P3, and can also utilize its water-soluble headgroup Ins(3,4,5)P3 as a substrate in vitro [1]. In contrast, Ins(1,4,5)P3 lacks the 3-phosphate and is not a PTEN substrate. Similarly, the 5-phosphatase SHIP2 hydrolyzes PtdIns(3,4,5)P3 to PtdIns(3,4)P2 and also displays activity toward Ins(1,3,4,5)P4, the tetrakisphosphate analog, whereas Ins(1,4,5)P3 is a poor substrate [2]. This differential substrate specificity makes Ins(3,4,5)P3 a valuable tool for characterizing PTEN and SHIP2 catalytic activity in vitro without the complexities of lipid vesicle-based assays.

Phosphatase Assays PTEN SHIP2 Tumor Suppressor Enzyme Kinetics

Recommended Procurement Scenarios: When D-myo-Inositol 3,4,5-triphosphate is the Scientifically Appropriate Choice


PH Domain Specificity Profiling and PI3K Effector Membrane Recruitment Reconstitution

Ins(3,4,5)P3 serves as the soluble headgroup analog of PtdIns(3,4,5)P3, enabling quantitative in vitro characterization of PH domain binding preferences without the confounding variables introduced by lipid vesicles (e.g., vesicle size, curvature, and surface charge effects). The ~27 nM KD observed for the Grp1 PH domain–Ins(1,3,4,5)P4 interaction [1] provides a benchmark for comparing newly identified PH domains. Procurement of Ins(3,4,5)P3 is essential for SPR, ITC, or fluorescence polarization assays designed to identify and validate PI3K-pathway effectors.

In Vitro Phosphatase Activity Assays for PTEN and SHIP2

As a soluble substrate for PTEN (3-phosphatase) and SHIP2 (5-phosphatase), Ins(3,4,5)P3 enables straightforward malachite green-based phosphate release assays [1][2]. This approach bypasses the technical challenges of preparing and standardizing phospholipid vesicles, facilitating high-throughput screening of phosphatase inhibitors or characterization of mutant enzyme kinetics. Researchers should specifically procure Ins(3,4,5)P3 rather than Ins(1,4,5)P3 or Ins(1,3,4)P3, which are not recognized by these phosphatases.

Negative Control for IP3 Receptor-Mediated Calcium Release Studies

The 200-fold lower potency of Ins(3,4,5)P3 in calcium mobilization assays [1] makes it an ideal negative control or low-affinity reference compound when investigating IP3 receptor pharmacology or when confirming that observed calcium signals are specifically mediated by the Ins(1,4,5)P3 receptor. At concentrations up to 10 µM, Ins(3,4,5)P3 will not trigger significant calcium release, whereas Ins(1,4,5)P3 is fully efficacious at sub-100 nM concentrations. Procurement of Ins(3,4,5)P3 as a specificity control is standard practice in calcium signaling laboratories.

Structural Biology of Inositol Phosphate–Protein Complexes

For X-ray crystallography or NMR studies of inositol phosphate–protein complexes (e.g., PH domains, PTEN, or SHIP2 catalytic domains), chemically pure and isomerically homogeneous Ins(3,4,5)P3 is required [1]. The compound's distinct phosphate regioisomerism provides a critical comparator for structure-activity relationship (SAR) studies that seek to define the stereochemical determinants of protein recognition. Commercial suppliers offer ≥98% purity suitable for co-crystallization trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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